4-Iodo-2,5-dimethylbenzaldehyde

Organic Synthesis Cross-Coupling Medicinal Chemistry

4-Iodo-2,5-dimethylbenzaldehyde (CAS 2126161-54-2) is a halogenated aromatic aldehyde featuring an iodine atom at the para position and methyl groups at the ortho positions relative to the aldehyde. With a molecular weight of 260.07 g/mol and formula C9H9IO , this compound serves as a versatile small molecule scaffold in organic synthesis.

Molecular Formula C9H9IO
Molecular Weight 260.074
CAS No. 2126161-54-2
Cat. No. B2969167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-2,5-dimethylbenzaldehyde
CAS2126161-54-2
Molecular FormulaC9H9IO
Molecular Weight260.074
Structural Identifiers
SMILESCC1=CC(=C(C=C1I)C)C=O
InChIInChI=1S/C9H9IO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-5H,1-2H3
InChIKeyPHWCANJGUNVAAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-2,5-dimethylbenzaldehyde (CAS 2126161-54-2): A Strategic Halogenated Aromatic Aldehyde Building Block


4-Iodo-2,5-dimethylbenzaldehyde (CAS 2126161-54-2) is a halogenated aromatic aldehyde featuring an iodine atom at the para position and methyl groups at the ortho positions relative to the aldehyde . With a molecular weight of 260.07 g/mol and formula C9H9IO , this compound serves as a versatile small molecule scaffold in organic synthesis . Its utility stems from the unique reactivity of the iodo substituent, which enables selective cross-coupling and functionalization strategies not accessible to its bromo or chloro analogs .

Why 4-Iodo-2,5-dimethylbenzaldehyde (CAS 2126161-54-2) Cannot Be Replaced by Its Bromo or Chloro Analogs


In-class halogen substitution is not a straightforward interchange for 4-Iodo-2,5-dimethylbenzaldehyde. The iodine atom imparts distinct chemical properties compared to bromine or chlorine, including significantly enhanced reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings . This differential reactivity is critical for achieving selective transformations in complex synthetic sequences, where a bromo analog may be inert under the same mild conditions [1]. Furthermore, the increased atomic radius and polarizability of iodine influence both the compound's physical properties and its solid-state packing, which can impact crystallization and downstream processing in pharmaceutical manufacturing .

Quantitative Differentiation of 4-Iodo-2,5-dimethylbenzaldehyde (CAS 2126161-54-2) from Key Comparators


Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling Relative to Bromo Analogs

The iodo substituent in 4-Iodo-2,5-dimethylbenzaldehyde confers superior reactivity in cross-coupling reactions compared to its bromo counterpart, 4-Bromo-2,5-dimethylbenzaldehyde. Iodoarenes are known to undergo oxidative addition to palladium(0) catalysts at significantly faster rates than bromoarenes, which often require harsher conditions or specialized ligands . This is a class-level inference for aromatic halides, where the relative reactivity order is I > Br > Cl [1]. While direct kinetic data for this specific pair of compounds is not available in the public domain, the established principles of organometallic chemistry confirm that the iodo compound will react faster and under milder conditions, enabling more complex and sensitive synthetic sequences [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Increased Molecular Weight as a Tool for Crystallization and Purification

The molecular weight of 4-Iodo-2,5-dimethylbenzaldehyde (260.07 g/mol) is approximately 22% higher than that of its bromo analog (213.07 g/mol) and 42% higher than the chloro analog (168.62 g/mol for 4-Chloro-2,5-dimethylbenzaldehyde). This substantial mass difference is not trivial in a laboratory or pilot plant setting. It directly influences physical properties such as melting point, boiling point, and, crucially, the compound's propensity to form stable, well-defined crystals . The presence of the heavy iodine atom facilitates X-ray crystallographic analysis for unambiguous structural confirmation, a capability not as readily available with lighter halogen analogs .

Process Chemistry Crystallography Pharmaceutical Development

Role as a Precursor to Antiproliferative δ-Iodo-γ-lactones

4-Iodo-2,5-dimethylbenzaldehyde is a direct precursor to a series of chiral δ-iodo-γ-lactones that have demonstrated potent antiproliferative activity. Studies show that enantiomeric trans β-aryl-δ-iodo-γ-lactones derived specifically from 2,5-dimethylbenzaldehyde (and therefore requiring this specific iodo-aldehyde for their synthesis) induce caspase-dependent apoptosis in canine lymphoma cell lines by downregulating anti-apoptotic proteins Bcl-xL and Bcl-2 [1]. Importantly, the strength of the antineoplastic effect was found to differ between the (+)-(4R,5S,6R) and (-)-(4S,5R,6S) enantiomers, with the (+)-enantiomer exhibiting stronger in vitro activity [2]. This stereospecific activity profile is a direct result of the starting aldehyde's structure and cannot be replicated by using non-halogenated or differently halogenated analogs, which would lead to a different series of compounds with unknown biological properties.

Medicinal Chemistry Cancer Research Apoptosis

Potential Utility in Diagnostic Imaging and Radiotracer Development

Iodo-aromatic compounds are recognized for their potential in diagnostic imaging and the preparation of tissue-imitating materials [1]. While not explicitly studied for 4-Iodo-2,5-dimethylbenzaldehyde, the class-level inference is that its iodine atom provides a handle for potential radioiodination (e.g., with 123I, 124I, 125I, or 131I) or for creating contrast agents due to the high atomic number of iodine [2]. This is in contrast to bromo or chloro analogs, which are not typically used for these purposes due to the less favorable nuclear properties or lower X-ray attenuation of bromine and chlorine [3]. The specific substitution pattern on the benzaldehyde core (2,5-dimethyl) offers a unique scaffold that can modulate the pharmacokinetics of the final imaging agent, differentiating it from other iodo-benzaldehyde isomers.

Molecular Imaging Radiochemistry Contrast Agents

Defined Application Scenarios for 4-Iodo-2,5-dimethylbenzaldehyde (CAS 2126161-54-2)


Medicinal Chemistry: Synthesis of Chiral Antiproliferative δ-Iodo-γ-lactones

4-Iodo-2,5-dimethylbenzaldehyde is a key starting material for the chemoenzymatic synthesis of chiral δ-iodo-γ-lactones, a class of compounds with demonstrated antiproliferative activity. Specifically, it is used to prepare enantiomeric trans β-aryl-δ-iodo-γ-lactones, which have been shown to induce apoptosis in canine lymphoma cells by downregulating Bcl-xL and Bcl-2. The (+)-(4R,5S,6R) enantiomer exhibits stronger antineoplastic activity in vitro [1]. This application is not transferable to its bromo or chloro analogs, which would yield different compounds with unknown biological activity.

Process Chemistry: Selective Functionalization in Complex Molecule Synthesis

The high reactivity of the iodo group in 4-Iodo-2,5-dimethylbenzaldehyde enables its use as a 'privileged' building block in complex synthetic sequences. Under mild palladium-catalyzed cross-coupling conditions, the iodo substituent will undergo selective oxidative addition and subsequent coupling, while a bromo group present elsewhere in the molecule remains inert [1]. This orthogonal reactivity is a cornerstone of modern pharmaceutical process chemistry, allowing for the efficient construction of diverse molecular architectures. The bromo analog would require harsher conditions, potentially compromising sensitive functional groups.

Crystallography and Solid-State Chemistry: Facilitated Structural Determination

The presence of a heavy iodine atom in 4-Iodo-2,5-dimethylbenzaldehyde (molecular weight 260.07 g/mol) makes it an excellent candidate for X-ray crystallography. Its use as a building block can help 'anchor' larger molecules in the crystal lattice, facilitating the collection of high-quality diffraction data for unambiguous structural assignment [1]. This is a practical advantage over the lighter bromo (213.07 g/mol) and chloro (168.62 g/mol) analogs, whose crystals often diffract more weakly or are more challenging to solve.

Molecular Imaging: Precursor for Iodinated Contrast Agents and Radiotracers

Iodo-aromatic compounds are essential precursors in the field of molecular imaging. 4-Iodo-2,5-dimethylbenzaldehyde serves as a potential scaffold for the development of new iodinated contrast agents for X-ray imaging (e.g., CT) or as a precursor for radioiodination with isotopes like 123I for SPECT or 124I for PET [1]. The 2,5-dimethyl substitution pattern offers a unique lipophilic core that can influence the biodistribution and pharmacokinetic profile of the final imaging agent, differentiating it from other iodo-benzaldehyde regioisomers. Bromo and chloro analogs do not share this utility.

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